Framycetin sulfate

Antibacterial activity Aminoglycoside Neomycin complex

Framycetin sulfate (CAS 28002-70-2, neomycin B sulfate) is the purified, high-potency fraction of the neomycin complex, standardized to ≥630 IU/mg and strictly controlled for low-activity isomers (≤3% neomycin C, ≤1% neomycin A). Unlike generic neomycin mixtures, this defined composition delivers consistent antibacterial activity—approximately 65% greater than neomycin C and 90% greater than neomycin A. Eliminate lot-to-lot variability in MIC determinations, zone-of-inhibition assays, and synergy studies. Ideal for controlled-release topical formulation R&D and as a well-characterized comparator in preclinical ophthalmic infection models. Procure with confidence for reproducible, cross-study-comparable data.

Molecular Formula C23H52N6O25S3
Molecular Weight 908.9 g/mol
CAS No. 28002-70-2
Cat. No. B1217236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFramycetin sulfate
CAS28002-70-2
SynonymsFradiomycin Sulfate
Neomycin
Neomycin Palmitate
Neomycin Sulfate
Molecular FormulaC23H52N6O25S3
Molecular Weight908.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1
InChIKeyKWBUARAINLGYMG-JGMIRXPNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water ... solutions up to 250 mg/mL may be prepared
Soluble in methanol, acidified alcohols;  practically insoluble in common organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Framycetin Sulfate CAS 28002-70-2: Aminoglycoside Antibiotic Procurement and Differentiation Guide


Framycetin sulfate (CAS 28002-70-2), also designated as neomycin B sulfate, is a purified aminoglycoside antibiotic derived from *Streptomyces fradiae* or *Streptomyces decaris* [1]. It is the primary bioactive component of the neomycin complex, distinguished from the mixture by a minimum potency specification of 630 IU/mg (dried substance) and strict limits on the less active stereoisomers neomycin C (≤3%) and neomycin A (≤1%) [2]. Framycetin sulfate exerts its bactericidal effect by binding irreversibly to the 30S ribosomal subunit, leading to inhibition of bacterial protein synthesis [3].

Framycetin Sulfate vs. Neomycin Complex: Why Generic Substitution Introduces Quantitative Uncertainty


Procurement of generic 'neomycin sulfate' introduces significant variability because commercial neomycin is an undefined mixture of neomycin B (framycetin) and its less active stereoisomers, neomycin C and neomycin A [1]. Framycetin sulfate (neomycin B) exhibits approximately 65% greater antibacterial activity than neomycin C and 90% greater activity than neomycin A . Consequently, products standardized solely as 'neomycin' without defined B:C:A ratios cannot guarantee equivalent antimicrobial potency per unit mass. Furthermore, in ophthalmic applications, framycetin has demonstrated a defined clinical success rate of 74% (26/35) in bacterial conjunctivitis, which is contextually lower than fusidic acid (93%) but higher than chloramphenicol (48%), highlighting that efficacy is highly comparator-dependent and not a class-wide constant [2].

Framycetin Sulfate: Quantitative Evidence for Differentiated Selection in Research and Formulation


Superior Intrinsic Antibacterial Potency of Framycetin (Neomycin B) vs. Neomycin Complex Isomers

Framycetin sulfate (neomycin B) is the most active component of the neomycin complex. Quantitative comparison of the individual isomers reveals that neomycin B is approximately 65% more active than its stereoisomer, neomycin C, and approximately 90% more active than neomycin A, the minor component of the complex . This differential activity directly translates to potency per unit mass; products based on unstandardized neomycin mixtures will exhibit lower and variable antibacterial efficacy compared to a purified framycetin sulfate source of equivalent weight.

Antibacterial activity Aminoglycoside Neomycin complex

Clinical Efficacy Benchmark in Ophthalmic Infections: Framycetin vs. Fusidic Acid and Chloramphenicol

In a clinical trial for acute bacterial conjunctivitis, framycetin (Soframycin®) eye drops achieved a clinical success rate of 74% (26/35 patients) [1]. This was superior to chloramphenicol (48% success, 22/46 patients) but inferior to fusidic acid in a sustained-release formulation (93% success, 77/83 patients) (P ≤ 0.02) [1]. The in vitro resistance rate for framycetin in the study population was 41%, compared to 58% for chloramphenicol and 17% for fusidic acid [1].

Ophthalmology Conjunctivitis Clinical trial

Equivalence in Bowel Sterilization Efficacy: Framycetin Sulfate vs. Neomycin

A comparative study investigating pre-operative bowel sterilization found that framycetin sulphate (Soframycin) demonstrated comparable potency to neomycin in suppressing faecal organisms [1]. The study concluded that framycetin sulphate is well-tolerated and not toxic in doses sufficient to suppress faecal organisms satisfactorily, positioning it as a viable alternative to neomycin for gut decontamination [1].

Gastroenterology Pre-operative care Bowel preparation

Formulation-Dependent Release Kinetics: Framycetin Sulfate Ointment Optimization

In a comparative evaluation of 1% w/w framycetin sulphate ointment formulations, the drug release rate was found to be highly dependent on the base composition. Formulation F4 demonstrated a higher release rate compared to the marketed Soframycin formulation, whereas formulation F2 exhibited a lower release rate [1]. This indicates that the therapeutic performance of framycetin sulfate in topical applications is not solely a function of the active pharmaceutical ingredient but is significantly modulated by the excipient matrix, offering a clear point of differentiation for custom formulation development.

Topical formulation Drug release Pharmaceutics

Cytotoxicity Profile in Human Keratinocytes: Framycetin in Context of Topical Antimicrobials

An in vitro study assessing the cytotoxicity of topical antimicrobial agents on cultured human keratinocytes found that clinical concentrations of framycetin, along with neomycin, clindamycin, erythromycin, and gentamicin, can exert profound cytotoxic effects under certain conditions [1]. The study employed a quantitative neutral red spectrophotometric assay and morphologic assessment to determine the highest tolerated dose (HTD) and midpoint cytotoxicity (NR50) [1]. While framycetin is among the agents exhibiting cytotoxicity, this class-level finding highlights the importance of considering excipient and formulation strategies to mitigate potential irritation in wound healing and dermatological applications.

Cytotoxicity Keratinocytes Wound healing

Pharmacopeial Identity and Purity: Framycetin Sulfate as a Distinct Monographed Substance

Framycetin sulfate is defined in the British Pharmacopoeia (Ph. Eur. monograph 0180) as the sulfate salt of neomycin B, with a minimum potency of 630 IU/mg (dried substance) and specific identification tests including liquid chromatography for related substances [1]. The monograph distinguishes it from 'neomycin' by setting explicit limits: not more than 3% neomycin C and not more than 1% neomycin A [2]. This contrasts with commercial 'neomycin sulfate' (CAS 1405-10-3), which is typically a mixture of neomycin B and C with undefined ratios and a lower specified minimum potency of neomycin B (often around 85%) [2].

Quality control Pharmacopoeia Purity

Framycetin Sulfate: Validated Application Scenarios for Research and Industrial Procurement


Precision Antimicrobial Susceptibility Testing and Assay Development

For in vitro microbiological studies requiring precise and reproducible antimicrobial activity, the use of purified framycetin sulfate (neomycin B) is essential. Its defined potency (≥630 IU/mg) and controlled levels of less active isomers (≤3% neomycin C) [1] eliminate the variability inherent in generic neomycin mixtures [2]. This ensures that MIC determinations, zone of inhibition assays, and synergy studies are performed with a chemically and biologically defined agent, crucial for robust data interpretation and cross-study comparability .

Development of Advanced Topical and Transdermal Formulations

Research focused on optimizing topical drug delivery systems for wound healing or dermatological infections benefits from framycetin sulfate's well-documented formulation-dependent release kinetics [3]. The ability to modulate drug release from ointments, gels, or microsponges (e.g., achieving a 1.45% release in 1 hour from a microsponge gel [4]) directly informs the design of controlled-release systems. Procurement of high-purity framycetin sulfate is the critical first step in developing and validating these advanced formulations.

Ophthalmic Infection Models and Comparative Efficacy Studies

In pre-clinical models of bacterial conjunctivitis or keratitis, framycetin sulfate serves as a key comparator agent. Its established clinical success rate (74% in conjunctivitis [5]) and in vitro resistance profile (41% resistance in one study [5]) provide essential benchmarks for evaluating novel ophthalmic anti-infectives. Researchers can directly compare the efficacy of new compounds against this well-characterized aminoglycoside to establish relative potency and clinical relevance [5].

Gastrointestinal Decontamination Protocols in Animal Models

For studies involving pre-operative bowel sterilization or modulation of the gut microbiome in animal models, framycetin sulfate offers a defined alternative to neomycin. Its demonstrated comparable efficacy to neomycin in suppressing fecal organisms [6] supports its use in protocols requiring reproducible gut decontamination. Procuring framycetin sulfate ensures a consistent and well-tolerated agent for these specialized pre-clinical applications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Framycetin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.